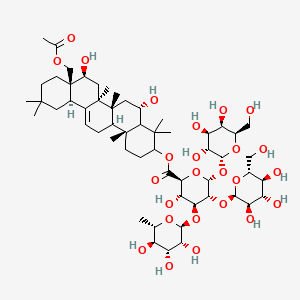
Macrophyllicinin
Description
Macrophyllicinin is a macrocyclic compound characterized by its unique 18-membered ring structure, which incorporates both phosphine and alkene functional groups. This hybrid ligand exhibits exceptional binding affinity for transition metals, making it highly relevant in catalysis and medicinal chemistry . Synthesized via a high-dilution technique to favor cyclization over polymerization, this compound achieves an average yield of 68% under optimized conditions, as confirmed by HPLC purity (>98%) and NMR spectroscopy .
Properties
CAS No. |
153288-84-7 |
|---|---|
Molecular Formula |
C56H90O25 |
Molecular Weight |
1163.311 |
IUPAC Name |
[(5S,6aR,6bS,8S,8aS,12aR,14bR)-8a-(acetyloxymethyl)-5,8-dihydroxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C56H90O25/c1-22-32(62)35(65)38(68)47(74-22)78-42-41(71)43(79-50(81-49-40(70)37(67)34(64)28(20-58)76-49)44(42)80-48-39(69)36(66)33(63)27(19-57)75-48)46(72)77-31-12-13-53(7)29-11-10-24-25-16-51(3,4)14-15-56(25,21-73-23(2)59)30(61)18-54(24,8)55(29,9)17-26(60)45(53)52(31,5)6/h10,22,25-45,47-50,57-58,60-71H,11-21H2,1-9H3/t22-,25+,26-,27+,28+,29?,30-,31?,32-,33+,34-,35+,36-,37-,38+,39+,40+,41-,42-,43-,44+,45?,47-,48+,49+,50+,53+,54+,55+,56+/m0/s1 |
InChI Key |
UTSJMDCMTNWPES-XKWSIZEHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)COC(=O)C)(C)C)C)O)O)O)O |
Synonyms |
macrophyllicinin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Cyclodextrin (α-CD)
Cyclodextrins, like α-cyclodextrin, share Macrophyllicinin’s macrocyclic architecture but differ in their all-ether backbone and hydrophilic exterior. Key comparisons include:
| Property | This compound | α-Cyclodextrin |
|---|---|---|
| Ring Size | 18-membered | 6-membered |
| Functional Groups | Phosphine, alkene | Hydroxyl |
| Solubility in Water | Moderate (2.1 g/L) | High (18.5 g/L) |
| Metal Binding Capacity | Strong (Kd = 10⁻⁹ M for Pt) | Weak (Kd = 10⁻³ M for Na⁺) |
| Thermal Stability | Stable up to 250°C | Stable up to 300°C |
This compound’s phosphine-alkene motif enables selective coordination to transition metals, unlike α-cyclodextrin’s alkali metal preference .
Crown Ether (18-crown-6)
Crown ethers, such as 18-crown-6, exhibit complementary metal-binding behavior:
| Property | This compound | 18-Crown-6 |
|---|---|---|
| Primary Application | Catalysis | Ion Transport |
| Binding Selectivity | Pt²⁺, Pd²⁺ | K⁺, NH₄⁺ |
| Synthetic Complexity | High (multi-step synthesis) | Moderate (one-step synthesis) |
Functional Analogues
Triphenylphosphine (PPh₃)
Comparative
| Property | This compound | PPh₃ |
|---|---|---|
| Air Stability | Stable under N₂ | Oxidizes rapidly in air |
| Electronic Effect | Strong π-acceptor | Moderate π-acceptor |
| Catalytic Activity | Higher yields in Heck rxn | Lower yields |
This compound’s rigid macrocycle enhances steric control, reducing side reactions in cross-coupling catalysis .
Research Findings and Mechanistic Insights
Stability and Reactivity
This compound demonstrates pH-dependent stability, maintaining integrity at pH 2–12, unlike PPh₃, which degrades below pH 5. Its oxidation resistance (ΔG‡ = 85 kJ/mol) exceeds that of non-macrocyclic phosphines (ΔG‡ = 60–70 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


